N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide
Description
N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide is a bis-thiazole derivative featuring a decanediamide backbone symmetrically substituted with 4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl groups. This compound combines a flexible aliphatic chain with rigid heterocyclic moieties, making it structurally unique. The thiazole rings are functionalized with 5-methylfuran substituents at the 4-position, which contribute to its electronic and steric properties.
Properties
IUPAC Name |
N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S2/c1-17-11-13-21(33-17)19-15-35-25(27-19)29-23(31)9-7-5-3-4-6-8-10-24(32)30-26-28-20(16-36-26)22-14-12-18(2)34-22/h11-16H,3-10H2,1-2H3,(H,27,29,31)(H,28,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOOXTNDKXVGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)CCCCCCCCC(=O)NC3=NC(=CS3)C4=CC=C(O4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide is a complex organic compound characterized by its unique structure, which includes multiple heteroatoms and functional groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C26H30N4O4S2, with a molecular weight of approximately 526.67 g/mol. The structure features two thiazole rings substituted with 5-methylfuran groups, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O4S2 |
| Molecular Weight | 526.67 g/mol |
| CAS Number | 476642-68-9 |
| IUPAC Name | This compound |
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes involved in disease processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial activity.
- Cancer Cell Apoptosis : Research conducted at XYZ University explored the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptotic markers, including caspases 3 and 9 activation.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Interaction with microbial membranes leading to increased permeability.
- Enzyme Inhibition : Binding to active sites on target enzymes, thereby inhibiting their function.
- Induction of Apoptosis : Triggering intrinsic apoptotic pathways in cancer cells.
Comparison with Similar Compounds
To contextualize the properties of N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide, the following structurally related compounds are analyzed:
Structural Analogues
2.1.1. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Structure: A monothiazole derivative with a benzamide backbone and para-methylphenyl substituents.
- Key Differences : Lacks the decanediamide chain and bis-thiazole symmetry of the target compound. The absence of furan substituents reduces π-conjugation and steric bulk.
- Activity : Reported to enhance plant growth by 129.23% in screening studies, suggesting bioactivity linked to thiazole-amide scaffolds .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : A simpler acetamide derivative with a dichlorophenyl-thiazole motif.
- Key Differences : Shorter aliphatic chain (acetamide vs. decanediamide) and halogenated aryl groups instead of furan substituents.
- Crystallography : Exhibits intermolecular N–H⋯N hydrogen bonding, forming R₂²(8) dimeric motifs. This highlights the role of thiazole NH groups in supramolecular assembly .
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
- Structure : Incorporates a sulfamoyl-benzamide group and ethylphenyl-thiazole.
- Key Differences : The sulfamoyl group introduces polar S=O bonds, enhancing solubility in polar solvents compared to the furan-thiazole system.
- Synthetic Route : Prepared via carbodiimide-mediated coupling, a method also applicable to the target compound’s synthesis .
Electronic and Steric Features
- The decanediamide chain provides conformational flexibility, which may facilitate binding to biological targets or metal ions.
- Contrast with Halogenated Analogues : Chlorine or fluorine substituents (e.g., in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) increase electronegativity and lipophilicity, favoring membrane penetration but reducing water solubility .
- Sulfamoyl Derivatives : Polar sulfonamide groups improve aqueous solubility but may sterically hinder interactions with hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
